Gonadorelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH), a naturally occurring decapeptide hormone produced by the hypothalamus. [, ] It is a potent stimulator of gonadotropin secretion from the anterior pituitary gland. [, ] In scientific research, gonadorelin acetate serves as a valuable tool for studying reproductive physiology, investigating the hypothalamic-pituitary-gonadal axis, and manipulating reproductive processes in various animal models.
Gonadorelin acetate is a synthetic analog of gonadotropin-releasing hormone, a decapeptide that plays a crucial role in regulating the reproductive hormone cascade. It is primarily used in clinical settings to stimulate the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This action is vital for initiating and maintaining reproductive functions in both males and females.
Gonadorelin acetate is derived synthetically, mimicking the endogenous gonadotropin-releasing hormone found in humans. Its synthesis involves various chemical methods that allow for the production of this peptide in a controlled manner.
Gonadorelin acetate belongs to the class of peptide hormones and is specifically categorized as a gonadotropin-releasing hormone analog. It is classified under therapeutic agents used for reproductive health, particularly in treating conditions such as hypothalamic hypogonadism and certain infertility issues.
The synthesis of gonadorelin acetate can be achieved through several methods, with one notable approach involving microwave-assisted synthesis. This method utilizes Fmoc-D-Ala-Wang resin as a starting material, which reacts with activated protected amino acids to form precursor peptides.
Gonadorelin acetate has a specific molecular structure characterized by its sequence of amino acids: pyroglutamic acid, histidine, tryptophan, serine, tyrosine, glycine, leucine, arginine, proline, and glycine.
Gonadorelin acetate undergoes various chemical reactions during its synthesis and purification processes.
Gonadorelin acetate acts primarily by binding to specific receptors on pituitary gonadotroph cells, triggering a cascade that results in the secretion of luteinizing hormone and follicle-stimulating hormone.
Gonadorelin acetate exhibits distinct physical and chemical properties that are essential for its therapeutic efficacy.
Gonadorelin acetate has several scientific uses primarily related to reproductive health:
Gonadorelin acetate is a synthetic decapeptide with the primary sequence Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, identical to endogenous gonadotropin-releasing hormone (GnRH). The N-terminal pyroglutamate (Glp) and C-terminal glycinamide are critical for resistance to exopeptidase degradation. Secondary structural studies reveal a flexible backbone that adopts a β-turn conformation near residues 5–7 (Tyr-Gly-Leu) upon receptor binding. This facilitates interaction with the GnRH receptor's extracellular domain [6] [8]. The molecular formula is C₅₅H₇₅N₁₇O₁₃ for the free base, with a monoisotopic mass of 1,182.57 Da. As an acetate salt, it incorporates two acetic acid molecules (empirical formula: C₅₇H₇₉N₁₇O₁₅), increasing its molecular weight to 1,242.36 Da [1] [5].
Table 1: Amino Acid Sequence of Gonadorelin Acetate
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
---|---|---|---|---|---|---|---|---|---|---|
Residue | Pyro-Glu | His | Trp | Ser | Tyr | Gly | Leu | Arg | Pro | Gly-NH₂ |
Role | Protease resistance | Receptor binding | Hydrophobic core | Structural flexibility | Aromatic anchor | Conformational hinge | Hydrophobic stabilization | Ionic interaction | Conformational constraint | C-terminal amidation |
Acetate salt formation enhances solubility and stability by ionic interactions between the peptide’s basic residues (e.g., Arg⁸, His²) and acetate anions. X-ray diffraction studies show that acetate ions form bridges between peptide chains, creating a crystalline lattice that reduces molecular mobility. This structure improves thermal stability, with decomposition temperatures exceeding 200°C. Hydration states vary: the lyophilized form contains ≤0.5% water, while reconstituted solutions (25 mg/mL in water) remain stable for 45 days at 24–37°C. The acetate salt exhibits high solubility in polar solvents like DMSO (>30 mg/mL) but limited solubility in ethanol (0.3 mg/mL) [5] [8].
Gonadorelin acetate is synthesized via Fmoc/tBu-based SPPS on Rink amide resin. Key steps include:
Post-synthesis, preparative reverse-phase HPLC purifies the crude peptide using a C18 column and acetonitrile/water gradient. Lyophilization yields the acetate salt after counterion exchange. Hybrid approaches combining SPPS with liquid-phase synthesis are emerging to improve yields for long sequences [3] [5].
Racemization at His², Ser⁴, and Arg⁸ during synthesis is minimized by:
Table 2: Stability Profile of Gonadorelin Acetate
Form | Storage Conditions | Stability Duration | Key Degradation Pathways |
---|---|---|---|
Lyophilized Powder | −20°C, desiccated | >24 months | Oxidation (Trp³), deamidation (Gly¹⁰) |
Reconstituted Solution | 24°C, pH 5.0–6.0 | 45 days | Hydrolysis (Ser⁴-Tyr⁵ bond), dimerization |
Solid Crystal | 24°C, 50% relative humidity | >18 months | Aggregation via β-sheet formation |
Unlike GnRH analogues (e.g., leuprolide), gonadorelin acetate retains the native sequence, resulting in reversible receptor binding. Modifications in analogues include:
Gonadorelin’s Arg⁸ forms a salt bridge with the GnRH receptor’s Glu³⁰¹, while His²-Trp³-Ser⁴ anchors to Asp⁹⁸ and Asn¹⁰². Removal of the C-terminal glycinamide (as in cetrorelix) abolishes activity due to disrupted hydrophobic pocket interactions [6] [8].
Table 3: Key Peptides in GnRH Therapeutics
Peptide | Sequence | Modification Site | Primary Use |
---|---|---|---|
Gonadorelin acetate | Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | None | Diagnostic for CPP |
Leuprolide | Glp-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | D-Leu⁶, C-terminal ethylamide | Prostate cancer |
Cetrorelix | Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ | Multiple D-amino acids | GnRH antagonist |
All compound names mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7